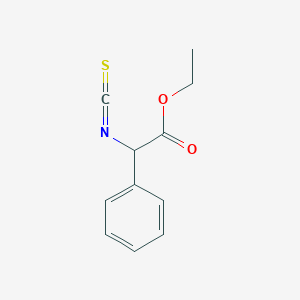

Ethyl isothiocyanato(phenyl)acetate

Description

Significance of Isothiocyanate Functionality in Contemporary Organic Synthesis

The isothiocyanate group is a versatile and highly reactive functional group in modern organic synthesis. rsc.orgmdpi.com Isothiocyanates serve as valuable building blocks for the creation of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. chemrxiv.org Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles. foodandnutritionjournal.org This reactivity has been harnessed in the synthesis of thioureas, thiazolidines, and other complex molecular architectures. chemrxiv.orgwikipedia.org

Beyond their role as synthetic intermediates, isothiocyanates are noted for their presence in biologically active molecules, including natural products and pharmaceutical ingredients. mdpi.com Many naturally occurring isothiocyanates are derived from the enzymatic conversion of glucosinolates found in cruciferous vegetables. wikipedia.org The biological activities attributed to isothiocyanates include antimicrobial, anti-inflammatory, and anticarcinogenic properties. chemrxiv.orgresearchgate.net

Role of Phenylacetate (B1230308) Moieties in Chemical Building Blocks and Precursors

The phenylacetate structure is a common motif in organic chemistry, serving as a foundational building block for more complex molecules. mdpi.comchemistryworld.com Phenylacetic acid and its esters, like ethyl phenylacetate, are utilized in the synthesis of pharmaceuticals, perfumes, and flavorings. wikipedia.orgnih.gov For instance, phenylacetic acid is a known precursor in the production of penicillin G and diclofenac. wikipedia.org The presence of the phenyl group attached to an acetyl group provides a versatile scaffold that can be modified through reactions involving the aromatic ring or the carboxylic acid derivative.

In nature, phenylacetate is a metabolite of phenylalanine and has been identified as a plant auxin, a type of plant hormone. wikipedia.org Its esters often possess pleasant, honey-like or floral odors, leading to their widespread use in the fragrance industry. wikipedia.orgthegoodscentscompany.com

Foundational Research in Isothiocyanate and Phenylacetate Chemistry

The foundational research into isothiocyanate chemistry can be traced back to the study of natural products, particularly the pungent compounds found in mustard and other cruciferous plants. wikipedia.org A prominent example is allyl isothiocyanate, the compound responsible for the characteristic flavor of mustard oil. wikipedia.org The development of synthetic methods to introduce the isothiocyanate functionality, such as the reaction of primary amines with carbon disulfide, has been a significant area of research. wikipedia.org One of the most well-known applications of isothiocyanate chemistry is the use of phenyl isothiocyanate in Edman degradation for the sequencing of amino acids in peptides. wikipedia.orgwikipedia.org

The chemistry of phenylacetates has its roots in the study of natural products and industrial synthesis. Phenylacetic acid itself is a white solid with a honey-like odor. wikipedia.org Early research focused on its isolation from natural sources and its synthesis, for example, through the hydrolysis of benzyl (B1604629) cyanide. wikipedia.orgorgsyn.org The esterification of phenylacetic acid to form compounds like ethyl phenylacetate has been a standard procedure in organic synthesis for many years. orgsyn.org

Chemical and Physical Properties of Ethyl isothiocyanato(phenyl)acetate

While detailed experimental research on this compound is not extensively available in the public domain, its basic properties can be identified.

| Property | Value |

| Molecular Formula | C11H11NO2S |

| Molecular Weight | 221.28 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.comscbt.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isothiocyanato-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAJVPQXVYYRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Isothiocyanato Phenyl Acetate and Analogous Structures

Precursor-Based Synthetic Routes

The initial step in synthesizing the target compound often involves the formation of a suitable ester intermediate, which is then further modified. Several key precursors can be utilized for this purpose.

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, serves as a versatile starting material for the synthesis of ethyl phenylacetate (B1230308), a direct precursor to the target molecule. One established method involves the direct conversion of benzyl cyanide to ethyl phenylacetate by heating it with alcohol and sulfuric acid. orgsyn.orgchemicalbook.com A typical laboratory procedure involves mixing benzyl cyanide with 95% ethanol (B145695) and concentrated sulfuric acid and heating the mixture to boiling for several hours. orgsyn.org Following the reaction, the mixture is poured into water, and the resulting ester layer is separated, washed with a sodium carbonate solution to remove any acidic byproducts, and then purified by distillation under reduced pressure. orgsyn.org This process can yield the desired ethyl phenylacetate in high percentages, typically between 83% and 87%. orgsyn.org

Table 1: Synthesis of Ethyl Phenylacetate from Phenylacetonitrile

| Reactants | Reagents | Conditions | Yield |

|---|

An alternative and common route to obtaining the core ester structure is through the direct esterification of phenylacetic acid. This reaction is typically catalyzed by strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of an alcohol, in this case, ethanol. orgsyn.orgchemicalbook.comepstem.netchemicalbook.com The process involves heating phenylacetic acid with an excess of ethanol and a catalytic amount of the acid. epstem.net The reaction equilibrium is driven towards the formation of the ester, which can then be isolated and purified.

In a related derivatization, diclofenac, which is 2-[(2,6-dichloroanilino)phenyl]acetic acid, can be converted to its ethyl ester derivative through acid-catalyzed esterification with ethanol and sulfuric acid, achieving an 80% yield. epstem.net This ester can then be converted to the corresponding hydrazide by reacting with hydrazine (B178648) hydrate, which serves as a precursor for synthesizing various heterocyclic compounds, including those derived from reactions with isothiocyanates. epstem.net

Phenyl isothiocyanate is a key reagent for constructing molecules containing a phenyl-substituted thiourea (B124793) or related moiety. It readily reacts with compounds containing an active methylene (B1212753) group. These reactions are often base-catalyzed and can lead to the formation of a variety of heterocyclic systems. researchgate.nettandfonline.com For example, phenyl isothiocyanate can be condensed with 1,3-dicarbonyl compounds in a basic medium, followed by the addition of another activated methylene compound to synthesize substituted thiophenes. researchgate.net

In a relevant multicomponent reaction, compounds such as ethyl cyanoacetate (B8463686) or malononitrile, which possess an activated methylene group, can react with carbonyl compounds and elemental sulfur in the presence of a base like triethylamine (B128534) to form 2-aminothiophene derivatives. tandfonline.com These aminothiophenes can be further reacted with phenyl isothiocyanate derivatives to yield more complex structures. tandfonline.com

Ethyl chloroacetate (B1199739) is a frequently used building block in organic synthesis due to its reactive C-Cl bond, which allows for nucleophilic substitution. It can be used to introduce an ethyl acetate (B1210297) moiety onto a variety of substrates. For instance, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry DMF leads to the formation of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate with a 65% yield. nih.gov

Similarly, 2-methyl-1H-benzimidazole reacts with ethyl chloroacetate in acetone (B3395972) with potassium carbonate and PEG-400 to produce ethyl 2-methylbenzimidazole-1-acetate in a high yield of 95%. niscpr.res.in This intermediate can then be converted to an acid hydrazide and subsequently reacted with substituted phenylisothiocyanates. niscpr.res.in Another example involves the reaction of 2-mercapto benzothiazole (B30560) with ethyl chloroacetate in the presence of triethylamine to synthesize ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com

Table 2: Synthesis of Ester Derivatives using Ethyl Chloroacetate

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-mercapto-3-phenylquinazolin-4(3H)-one | K₂CO₃, DMF | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 65% | nih.gov |

| 2-methyl-1H-benzimidazole | K₂CO₃, Acetone, PEG-400 | Ethyl 2-methylbenzimidazole-1-acetate | 95% | niscpr.res.in |

Strategies for Isothiocyanate Moiety Introduction

The final and crucial step in the synthesis of the target compound is the introduction of the isothiocyanate (-N=C=S) group.

A prevalent and effective method for preparing isothiocyanates involves the desulfurization of dithiocarbamate (B8719985) salts. These salts are typically formed by the reaction of a primary amine with carbon disulfide in the presence of a base. orgsyn.orgcbijournal.com The subsequent desulfurization can be achieved using various reagents.

One environmentally friendly approach utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic system. cbijournal.comtandfonline.com The dithiocarbamate salt is treated with iodine, leading to the formation of the corresponding isothiocyanate in good to excellent yields within a short reaction time. cbijournal.comtandfonline.com This method is advantageous due to the use of non-toxic and inexpensive reagents. cbijournal.comtandfonline.com

Another reagent used for this transformation is tetrapropylammonium (B79313) tribromide (TPATB), which also operates in a water/ethyl acetate biphasic medium with sodium bicarbonate. cbijournal.comscispace.com This system facilitates an easy workup as the isothiocyanate product is extracted into the organic layer. cbijournal.comscispace.com Historically, heavy metal salts like lead nitrate (B79036) have also been used to decompose ammonium (B1175870) phenyldithiocarbamate to yield phenyl isothiocyanate. orgsyn.org Other reagents for the decomposition of dithiocarbamates include ethyl chlorocarbonate. cbijournal.com

Table 3: Reagents for Desulfurization of Dithiocarbamate Salts

| Reagent | Base | Solvent System | Key Advantages |

|---|---|---|---|

| Iodine cbijournal.comtandfonline.com | Sodium Bicarbonate | Water/Ethyl Acetate | Non-toxic, inexpensive, high yields, environmentally friendly cbijournal.comtandfonline.com |

| Tetrapropylammonium Tribromide (TPATB) cbijournal.comscispace.com | Sodium Bicarbonate | Water/Ethyl Acetate | Mild conditions, easy workup cbijournal.comscispace.com |

| Lead Nitrate orgsyn.org | - | Water | Effective for decomposition orgsyn.org |

Amine-Based Isothiocyanation Using Thiocarbonyldiimidazole

A prominent method for the synthesis of isothiocyanates from primary amines involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govkiku.dk TCDI serves as an effective thiocarbonyl transfer agent, reacting with primary amines under relatively mild and neutral conditions. rsc.orgacs.org The reaction proceeds by the amine attacking the thiocarbonyl group of TCDI, followed by the elimination of imidazole (B134444) to form an intermediate which then collapses to the isothiocyanate. This method is advantageous due to the avoidance of highly toxic reagents like thiophosgene. nih.govkiku.dk

The general procedure involves charging a flask with the primary amine and a suitable solvent, such as dichloromethane (B109758) (CH2Cl2). rsc.org To this solution, 1,1'-thiocarbonyldiimidazole is added, typically in a slight excess (e.g., 1.2 equivalents). rsc.org The reaction is often stirred at room temperature for a period, after which a simple workup involving washing with water and extraction with an organic solvent yields the crude product. rsc.org Purification is commonly achieved through column chromatography on silica (B1680970) gel. rsc.org For instance, 3-(2-Isothiocyanatoethyl)-1H-indole was successfully synthesized from 2-(1H-indol-3-yl)ethan-1-amine using this TCDI-based procedure. rsc.org

While effective, the scope of this method can be limited with less reactive amines, where the formation of thiourea byproducts can become a competing reaction. kiku.dk

One-Pot and Multistep Synthetic Pathways

Both one-pot and multistep synthetic strategies are employed for the preparation of isothiocyanates, including structures analogous to ethyl isothiocyanato(phenyl)acetate.

One-Pot Synthesis: One-pot procedures are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates. A common one-pot method for isothiocyanate synthesis starts with a primary amine, carbon disulfide (CS2), and a base to form a dithiocarbamate salt in situ. chemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. chemrxiv.orgnih.gov This approach has been successfully applied to a wide range of alkyl, aryl, and amino acid-derived amines. nih.gov The choice of desulfurizing agent is critical, with various reagents like sodium persulfate being effective, particularly for the synthesis of chiral isothiocyanates in water. nih.gov Another one-pot approach involves the reaction of amines and CS2 under ball milling conditions, promoted by potassium hydroxide (B78521), which efficiently produces isothiocyanates without the need for other toxic decomposition reagents. researchgate.net Furthermore, thiol-free, one-pot methods have been developed for the direct synthesis of sulfides from halides using potassium thioacetate, demonstrating the utility of one-pot strategies in organosulfur chemistry. nih.gov

Multistep Synthesis: Multistep pathways involve the isolation of one or more intermediates. A relevant example is the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov In this process, the initial step is the reaction of anthranilic acid with phenyl isothiocyanate in refluxing ethanol with triethylamine as a catalyst to produce 2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov This isolated intermediate is then reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate in DMF to yield the final product. nih.gov Such multistep syntheses are common in the construction of complex heterocyclic compounds where the isothiocyanate moiety is a key building block. nih.govbeilstein-journals.org

Optimization and Advancement of Synthetic Conditions

Catalytic Systems for Isothiocyanate Formation

The formation of isothiocyanates can be significantly facilitated by various catalytic systems. Transition metal catalysts, including those based on selenium, tellurium, molybdenum, and rhodium, have demonstrated high efficacy in promoting the generation of isothiocyanates with excellent yields. mdpi.com For instance, selenium and tellurium, in the presence of an amine base, can efficiently catalyze the conversion of isocyanides to isothiocyanates even at room temperature. rsc.org Molybdenum-based catalysts can also facilitate sulfur transfer from elemental sulfur to isonitriles. mdpi.com

Copper catalysts have been utilized in the synthesis of isothiocyanates from amines using sodium bromodifluoroacetate and sulfur, although under relatively harsh conditions. mdpi.com In addition to metal-based systems, organic bases have emerged as effective catalysts. Tertiary amines such as triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze the conversion of isocyanides to isothiocyanates. rsc.orgtandfonline.com DBU, in particular, has been used in catalytic amounts (as low as 2 mol%) for the sulfurization of isocyanides. rsc.org Other catalysts like triphosgene (B27547) and CaO have also been reported to be effective in the synthesis of isothiocyanates from amines and CS2. researchgate.net

| Catalyst System | Starting Materials | Conditions | Outcome |

| Selenium/Amine Base | Isocyanides, Elemental Sulfur | Room Temperature | Efficient formation of isothiocyanates. rsc.org |

| Molybdenum-based | Isocyanides, Elemental Sulfur | Refluxing Acetone | Good to excellent yields of isothiocyanates. mdpi.com |

| DBU (2 mol%) | Isocyanides, Elemental Sulfur | 40 °C | Catalytic conversion to isothiocyanates. rsc.org |

| Triethylamine | Isocyanides, Lawesson's Reagent | Microwave Irradiation | High conversion to isothiocyanates. tandfonline.com |

| CaO | Amines, CS2 | Room Temperature | Moderate to high yields of isothiocyanates. researchgate.net |

Solvent Effects and Green Chemistry Methodologies

The choice of solvent and the adoption of green chemistry principles play a crucial role in the modern synthesis of isothiocyanates. Efforts to improve the sustainability of these syntheses have focused on using benign solvents and solvent-free conditions.

Green solvents such as Cyrene™ and γ-butyrolactone (GBL) have been successfully employed for the amine-catalyzed sulfurization of isocyanides, offering more environmentally friendly alternatives to traditional organic solvents. rsc.org Water has also been utilized as a solvent, particularly in the desulfurization of dithiocarbamate salts using sodium persulfate, which provides good chemoselectivity for isothiocyanates. researchgate.net The use of a water/ethyl acetate biphasic system has been shown to be advantageous, as it facilitates easy extraction of the isothiocyanate product into the organic layer, simplifying the workup process. cbijournal.com

Solvent-free reaction conditions represent a significant advancement in green chemistry. rsc.org These methods, often assisted by ball milling or microwave irradiation, eliminate the need for solvents altogether, reducing waste and often leading to shorter reaction times and higher yields. researchgate.netresearchgate.net Catalyst- and solvent-free conditions have been developed for reactions such as the bisphosphinylation of isothiocyanates. rsc.org

| Methodology | Solvent/Condition | Key Advantages |

| Amine-catalyzed sulfurization | Cyrene™, γ-butyrolactone (GBL) | Use of benign, renewable solvents. rsc.org |

| Desulfurization of dithiocarbamates | Water | Green solvent, good chemoselectivity. researchgate.net |

| Biphasic Synthesis | Water/Ethyl Acetate | Simplified workup and purification. cbijournal.com |

| Ball Milling | Solvent-Free | Reduced waste, efficient reactions. researchgate.net |

| Bisphosphinylation | Solvent-Free | Elimination of solvent, simple operation. rsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of isothiocyanates and related heterocyclic structures. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govresearchgate.net

This technique has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates. nih.gov For example, the desulfuration of dithiocarbamates, formed in situ from primary amines and CS2, can be efficiently achieved in a microwave reactor. nih.gov In one study, the reaction of phenethylamine (B48288) with CS2 and a desulfurating agent under microwave irradiation at 90°C yielded the target isothiocyanate in 90% yield within just 3 minutes. nih.gov

Microwave heating has also been shown to be superior to conventional heating for certain reactions. tandfonline.com For the synthesis of isothiocyanates from isocyanides using Lawesson's reagent, microwave irradiation in water as a solvent gave an excellent yield of 90%, whereas conventional heating under the same conditions resulted in only an 18% yield. tandfonline.com The combination of microwave irradiation and a suitable solvent can create a significant synergistic effect, leading to cleaner reactions and higher efficiency. tandfonline.comrsc.org This rapid and efficient methodology is beneficial for constructing libraries of compounds for various applications. rsc.orgmdpi.com

| Reaction | Heating Method | Reaction Time | Yield |

| Synthesis from dithiocarbamate | Microwave (90°C) | 3 minutes | 90% nih.gov |

| Isocyanide + Lawesson's Reagent in Water | Microwave | Not specified | 90% tandfonline.com |

| Isocyanide + Lawesson's Reagent in Water | Conventional | Not specified | 18% tandfonline.com |

| Friedländer Synthesis of Quinolines | Microwave | 30-40 minutes | 72% (average) rsc.org |

| Friedländer Synthesis of Quinolines | Conventional (Oil-bath) | Not specified | 34% (average) rsc.org |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Isothiocyanate Addition Reactions

The isothiocyanate (–N=C=S) group is a versatile functional group known for its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. mdpi.comrsc.org These reactions are fundamental to the synthetic utility of isothiocyanates, allowing for the construction of a wide array of nitrogen- and sulfur-containing compounds. cbijournal.com

The carbon atom of the isothiocyanate group is electrophilic and readily undergoes addition reactions with nucleophiles. This reactivity is a cornerstone of isothiocyanate chemistry, leading to the formation of various derivatives. researchgate.net The general mechanism involves the attack of a nucleophile on the central carbon atom of the –N=C=S group.

Common nucleophiles that react with isothiocyanates include amines, alcohols, and thiols. For instance, the reaction with primary or secondary amines yields thiourea (B124793) derivatives. uzhnu.edu.ua This reaction is initiated by the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom of the isothiocyanate.

Isothiocyanates are recognized as valuable intermediates in the synthesis of compounds containing both sulfur and nitrogen, which often exhibit significant biological activities. organic-chemistry.org Their utility as chemo-selective electrophiles is notable, particularly their stability in aqueous conditions. cbijournal.com

Isothiocyanates are valuable precursors for the synthesis of various heterocyclic compounds. rsc.orguzhnu.edu.ua They can participate in cycloaddition reactions, acting as key building blocks. cbijournal.com For example, isothiocyanates can undergo [2+2+2] and [4+2] annulation reactions with alkynes and diaryliodonium salts, catalyzed by copper(I) triflate, to form complex heterocyclic structures. uzhnu.edu.ua

The reaction of isothiocyanates with aziridines in the presence of a scandium(III) triflate catalyst can lead to the formation of iminothiazolidine derivatives through a cycloaddition pathway. uzhnu.edu.ua Furthermore, isothiocyanates are used in the synthesis of 2-iminothiazolidin-4-ones through a copper-catalyzed [2+1+2] tandem annulation with alkyl amines and diazo compounds. rsc.org Isocyanoacetate esters, which share some reactive similarities, can act as formal 1,3-dipoles in cycloaddition reactions to form five-membered aza-heterocycles. nih.gov

The versatility of isothiocyanates in forming heterocyclic systems is a significant aspect of their chemistry, enabling the construction of diverse molecular architectures. researchgate.net

The reactions of isothiocyanates proceed through various intermediates and transition states. In nucleophilic addition reactions, a tetrahedral intermediate is typically formed upon attack of the nucleophile on the isothiocyanate carbon.

Rearrangement reactions of related acyl and thioacyl isothiocyanates have been studied computationally, revealing the involvement of four-membered cyclic, zwitterionic transition states. acs.org For example, the rearrangement of acyl thiocyanates to acyl isothiocyanates is a highly exothermic process with calculated activation barriers of around 30-31 kcal/mol. acs.orgresearchgate.net These rearrangements are formally "forbidden" thermal 1,3-shifts but are rendered "allowed" by the presence of orthogonal orbitals in the cumulene system. acs.org

In some cases, isocyanide intermediates have been suggested to play a key role in the formation of isothiocyanates. mdpi.com For instance, in certain synthetic routes, the transformation of an isocyanide with sulfur readily generates the isothiocyanate. mdpi.com The stability and reactivity of these intermediates and transition states are crucial in determining the reaction pathway and product distribution.

Reactivity Profile of the Ethyl Phenylacetate (B1230308) Substructure

The ethyl phenylacetate portion of the molecule contributes its own set of reactive characteristics, primarily centered around the ester functionality and the methylene (B1212753) bridge.

The ethyl ester group in ethyl phenylacetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Alkaline hydrolysis, in particular, has been studied extensively. The rates of alkaline hydrolysis of ethyl phenylacetate and its substituted derivatives have been measured in various solvent systems, such as aqueous ethanol (B145695) and aqueous acetone (B3395972). rsc.orgrsc.org It has been observed that ethyl phenylacetate hydrolyzes relatively quickly, for instance, within 2-3 hours under reflux with 20% sodium hydroxide (B78521). sciencemadness.org

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming phenylacetic acid, which is deprotonated under the basic conditions to form the carboxylate salt. sciencemadness.orgyoutube.com

Table 1: Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Phenylacetates at 25°C rsc.org

| Substituent | 10²k (l. mole⁻¹ sec.⁻¹) |

| H | 4.40 |

| m-Me | 4.04 |

| p-Me | 3.52 |

| p-OMe | 3.32 |

| p-F | 6.00 |

| p-Cl | 8.88 |

| p-Br | 9.40 |

| p-COMe | 23.2 |

| m-NO₂ | 41.2 |

| p-NO₂ | 52.8 |

Data from hydrolysis in aqueous acetone. rsc.org

Transesterification is another important reaction of the ester group, involving the exchange of the ethyl group with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgyoutube.com The mechanism is similar to hydrolysis, with an alcohol or alkoxide acting as the nucleophile instead of hydroxide. youtube.com Transesterification is a reversible process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product. wikipedia.org While general principles of transesterification apply, specific studies on ethyl isothiocyanato(phenyl)acetate are not widely available. However, research on related β-keto esters shows that transesterification is a viable method for modifying ester groups. nih.gov

The methylene (–CH₂–) group situated between the phenyl ring and the ester carbonyl group exhibits a degree of reactivity. The protons on this methylene group are acidic due to the electron-withdrawing effects of both the adjacent phenyl ring and the carbonyl group. This acidity allows for deprotonation by a suitable base to form a carbanion.

This carbanion can then act as a nucleophile in various reactions, such as alkylation or condensation reactions. The reactivity of this methylene group is a known feature of phenylacetic acid derivatives. rsc.org For example, the pyrolysis of ethyl phenylacetate can lead to the formation of various products, indicating the potential for reactions involving this part of the molecule under thermal stress. lookchem.com In the context of isocyanoacetate esters, the high α-acidity is a key feature that allows them to undergo tandem reactions with electrophilic systems. nih.gov

Aromatic Ring Influence on Molecular Reactivity

The phenyl group in this compound significantly influences the molecule's reactivity. The aromatic ring can exert both electronic and steric effects on the adjacent reactive centers, namely the isothiocyanate group and the ester functionality.

The electron-withdrawing or electron-donating nature of substituents on the phenyl ring can modulate the electrophilicity of the isothiocyanate carbon. For instance, in the context of reactions with amines to form thioureas, the presence of electron-withdrawing groups on the aromatic ring of isothiocyanates generally enhances the reaction rate. Conversely, electron-donating groups can decrease reactivity. This is exemplified in copper-catalyzed cyclization reactions where isothiocyanatobenzenes with electron-withdrawing groups like –Cl, –Br, –CF3, and –CN react efficiently, while those with electron-donating groups such as –OCH3 also proceed smoothly, indicating a nuanced interplay of electronic effects. rsc.org

In some cases, the conjugation between the aromatic ring and a nitrogen atom can inhibit reactivity. For example, aniline (B41778) was found to be an unsuitable substrate in a copper-catalyzed tandem annulation, potentially due to the delocalization of the nitrogen lone pair into the phenyl ring, which reduces its nucleophilicity. rsc.org

Furthermore, the steric hindrance imposed by the phenyl group and its substituents can play a crucial role. Ortho-substituents on the phenyl ring of reactants can decrease reaction enantioselectivities due to increased steric hindrance. beilstein-journals.org This steric effect can also be a determining factor in the feasibility of certain transformations, as seen where ethyl 2-diazo-2-phenylacetate failed to transform into the target product due to steric hindrance. rsc.org

Kinetic and Mechanistic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the reaction mechanisms of this compound. The determination of reaction orders and rate constants provides quantitative insights into how the concentration of reactants affects the reaction rate.

For the reaction of organic isothiocyanates with alcohols, kinetic studies have shown that the reaction is first-order with respect to the isothiocyanate concentration. cdnsciencepub.com However, the apparent second-order rate constants were found to vary with the initial alcohol concentration, suggesting a more complex mechanism involving multiple alcohol molecules in the rate-determining step. cdnsciencepub.com

In the hydrolysis of esters like ethyl acetate (B1210297), the reaction is well-established as second-order. uv.esinternationaljournalssrg.org However, detailed kinetic analysis has revealed that the second-order rate constant can decrease as the reaction proceeds, particularly when the initial concentrations of the ester and base are similar. uv.es This deviation from simple second-order kinetics suggests a multi-step mechanism, potentially involving the formation of an intermediate addition complex. uv.es

The Arrhenius equation is often employed to determine the activation energy of these reactions by studying the effect of temperature on the rate constant. umcs.plnih.gov For instance, kinetic investigations of the reaction between phenyl radicals and ethyl acetate in the gas phase have been conducted using cavity ring-down spectroscopy, yielding temperature-dependent rate coefficients. nih.gov

Table 1: Kinetic Data for Reactions Involving Related Compounds

| Reaction | Reactants | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Phenyl radical + Ethyl Acetate (Expt) | C₆H₅•, EtOAc | 258-358 | (9.33 ± 0.11) × 10⁻¹⁶ exp[(883.7 ± 181.0)/T] cm³ molecule⁻¹ s⁻¹ | nih.gov | |

| Phenyl radical + Ethyl Acetate (Theory) | C₆H₅•, EtOAc | 200-400 | (7.68 ± 0.12) × 10⁻¹⁷ exp[(1731.6 ± 216.0)/T] cm³ molecule⁻¹ s⁻¹ | nih.gov | |

| Alkaline Hydrolysis of Ethyl Acetate | Ethyl Acetate, NaOH | 298 | 0.1120 L·mol⁻¹·s⁻¹ | 11.56 kcal·mol⁻¹ | uv.es |

| Anilinolysis of Aryl Phenyl Isothiocyanophosphates | Y-aryl phenyl isothiocyanophosphates, X-anilines | 328 | Varies with substituents | beilstein-journals.org |

This table presents kinetic data for reactions of compounds structurally related to this compound to provide context for its potential reactivity.

Catalysts can significantly alter the kinetics of reactions involving this compound by providing alternative reaction pathways with lower activation energies.

In the reaction of isothiocyanates with alcohols, tertiary amines like tributylamine (B1682462) have been shown to have a slight catalytic effect. cdnsciencepub.com More pronounced catalytic action is observed with organometallic compounds such as dibutyltin (B87310) dilaurate and ferric acetylacetonate. cdnsciencepub.com The catalytic effect of tributylamine can sometimes be complex, with the rate constant not always increasing linearly with catalyst concentration. cdnsciencepub.com

Copper catalysts, particularly Cu(I) salts like CuI, have been effectively used in tandem annulation reactions involving isothiocyanates to synthesize heterocyclic compounds. rsc.org Mechanistic proposals suggest that the copper catalyst can coordinate with diazo compounds to form a copper carbene intermediate, which is a key reactive species in the catalytic cycle. rsc.org The catalyst can also interact with other reactants, such as the thiourea intermediate formed from an amine and an isothiocyanate. rsc.org

The choice of catalyst and reaction conditions can be crucial. For example, in the synthesis of 5H-benzo[d]imidazo[5,1-b] rsc.orgresearchgate.netthiazines, various copper salts were screened, with CuCl proving to be effective. sioc-journal.cn The presence of a base, such as KOH, is also essential for activating the C-H bond of one of the reactants. sioc-journal.cn

Table 2: Catalytic Effects on Reactions of Related Isothiocyanates

| Reaction | Catalyst | Substrates | Key Findings | Reference |

| Addition to 1-Octanol | Tributylamine | Phenyl isothiocyanate | Slight catalytic effect observed. | cdnsciencepub.com |

| Addition to 1-Octanol | Dibutyltin dilaurate, Ferric acetylacetonate | Ethyl isothiocyanate | Strong catalytic action. | cdnsciencepub.com |

| [2+1+2] Tandem Annulation | CuI | Phenylmethanamine, Phenyl isothiocyanate, Ethyl 2-diazoacetate | Efficient synthesis of 2-iminothiazolidin-4-ones. | rsc.org |

| Cyclization | CuCl/KOH | o-Alkynylphenyl isothiocyanates, Ethyl (E)-2-(benzylideneamino)acetates | Formation of 5H-benzo[d]imidazo[5,1-b] rsc.orgresearchgate.netthiazines. | sioc-journal.cn |

Organocatalysis offers a powerful strategy for the transformation of isothiocyanates, often providing high levels of stereocontrol. Mechanistic studies are crucial for understanding the role of the organocatalyst and the reaction intermediates.

In organocatalytic aldol (B89426) additions of α-isothiocyanato imides to aldehydes, quinidine-derived catalysts have been employed. acs.org The proposed mechanism involves the formation of an enolate from the α-isothiocyanato imide, which then attacks the aldehyde. The catalyst's structure is critical for achieving high diastereo- and enantioselectivity. acs.org

Phosphine (B1218219) catalysts are used in annulation reactions of allenoates. The proposed mechanism involves the initial attack of the phosphine on the allene (B1206475) to form a zwitterionic intermediate. mdpi.com This intermediate can then undergo cycloaddition with another reactant. The regioselectivity of the reaction can be controlled by the choice of catalyst. mdpi.com

Chiral phosphoric acids have emerged as versatile Brønsted acid catalysts for various enantioselective transformations. beilstein-journals.orgcore.ac.uk In the cyclization of 1-azadienes, the phosphoric acid is proposed to act as a bifunctional catalyst, activating both the azadiene and the nucleophile through hydrogen bonding. beilstein-journals.org This dual activation in a chiral environment leads to high enantioselectivity. Mechanistic studies, including attempts to trap intermediates, can help to distinguish between concerted and stepwise pathways. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts. In some transformations, NHCs react with substrates to form Breslow intermediates, which are key nucleophilic species that can participate in subsequent reactions. researchgate.net Mechanistic studies, often supported by computational methods, are vital for elucidating the complex activation modes in NHC catalysis. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Interpretation

A ¹H NMR spectrum for Ethyl isothiocyanato(phenyl)acetate would be expected to show distinct signals corresponding to each unique proton environment. The anticipated signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, a multiplet for the aromatic protons of the phenyl ring, and a singlet for the methine (CH) proton adjacent to the phenyl and isothiocyanato groups. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 5H, and 1H, respectively).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, distinct peaks would be predicted for the methyl and methylene carbons of the ethyl ester, the carbons of the phenyl ring, the chiral methine carbon, the ester carbonyl carbon (C=O), and the carbon of the isothiocyanate group (N=C=S). The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms. unileoben.ac.at For example, sp³ hybridized carbons generally absorb between 0-90 ppm, while sp² carbons, including aromatic and carbonyl carbons, absorb further downfield (110-220 ppm). unileoben.ac.at

Multi-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities throughout the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The most prominent and diagnostic would be a strong, broad band for the asymmetric stretch of the isothiocyanate group (-N=C=S), typically appearing around 2100 cm⁻¹. Other key signals would include a strong absorption for the carbonyl (C=O) stretch of the ester group around 1740 cm⁻¹ and various bands corresponding to the C-H bonds of the aromatic and aliphatic parts of the molecule, as well as C-O stretching vibrations. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₁H₁₁NO₂S. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural insights. Expected fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃), the isothiocyanate moiety (-NCS), or other characteristic fragments, which helps to piece together the molecular structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These studies on ethyl isothiocyanato(phenyl)acetate and related compounds have elucidated key aspects of its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like phenyl isothiocyanate and its derivatives to predict their geometric parameters and energies. mdpi.comumanitoba.ca For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry. elixirpublishers.com These calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

For instance, studies on similar molecules like phenyl isocyanate and phenyl isothiocyanate have confirmed their planar structures with C_s symmetry. umanitoba.ca Theoretical investigations on 3-(trifluoromethyl)phenyl isothiocyanate have shown good agreement between optimized geometrical parameters obtained by DFT calculations and experimental values. elixirpublishers.com In the case of this compound, the geometry is influenced by the phenyl ring, the ester group, and the isothiocyanate group. The planarity of the phenyl ring and the orientation of the ethyl acetate (B1210297) and isothiocyanate substituents are critical aspects determined by these calculations.

Table 1: Predicted Geometric Parameters for Phenyl Isothiocyanate Derivatives from DFT Calculations

| Parameter | Phenyl Isothiocyanate (Predicted) | 3-(trifluoromethyl)phenyl isothiocyanate (Predicted) |

| Symmetry | C_s | C_1 |

| C-N Bond Length (Å) | ~1.4 Å | ~1.4 Å |

| N=C=S Angle (°) | ~175° | ~176° |

| C-N=C Angle (°) | ~125° | ~126° |

Note: The data presented here are representative values from DFT calculations on related phenyl isothiocyanate compounds and serve as an estimation for this compound. Actual values would require specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For isothiocyanate derivatives, the HOMO is typically located on the phenyl ring and the isothiocyanate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the phenyl ring and the N=C=S moiety, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In a study on ethyl phenylacetate (B1230308), the HOMO and LUMO energies were calculated to be -6.555 eV and -0.206 eV, respectively, resulting in an energy gap of 6.349 eV. mdpi.com This relatively large energy gap suggests high stability. mdpi.com For this compound, the presence of the isothiocyanate group would likely influence these values, potentially leading to a smaller energy gap and increased reactivity at the N=C=S functional group.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Ethyl Phenylacetate

| Parameter | Value |

| EHOMO | -6.555 eV |

| ELUMO | -0.206 eV |

| Energy Gap (ΔE) | 6.349 eV |

| Chemical Hardness (η) | 3.174 eV |

| Chemical Potential (μ) | -3.380 eV |

Source: Data from DFT calculations on ethyl phenylacetate. mdpi.com

Theoretical calculations can predict vibrational frequencies and electronic spectra, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy. For phenyl isothiocyanate and its derivatives, DFT calculations have been used to assign the characteristic vibrational modes. umanitoba.caelixirpublishers.com

The isothiocyanate group (-N=C=S) has characteristic asymmetric and symmetric stretching vibrations. In 3-(trifluoromethyl)phenyl isothiocyanate, these were observed in the FT-IR spectrum at 2100 cm⁻¹ and 965 cm⁻¹, respectively, which showed good agreement with the scaled theoretical values. elixirpublishers.com Similarly, the carbonyl group (C=O) of the ethyl acetate moiety would exhibit a strong stretching band, typically around 1740 cm⁻¹. Computational predictions of these key vibrational frequencies for this compound would be invaluable for its structural characterization.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. Studies on phenyl isothiocyanate have assigned its UV absorption bands based on such calculations, providing insights into its electronic transitions. ebi.ac.uk

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

For a molecule with multiple rotatable bonds, such as the C-C and C-O bonds in the ethyl acetate group and the C-N bond connecting the phenyl ring to the isothiocyanate group, a variety of conformations are possible. MD simulations can identify the most stable conformers and the energy barriers between them. These simulations also provide insights into intermolecular interactions in different solvent environments, which is crucial for understanding its behavior in solution. nih.gov For instance, a study on ethyl acetate in water and ethanol (B145695) revealed the nature of hydrogen bonding and other non-covalent interactions. nih.gov

Reaction Mechanism Modeling and Energy Landscape Profiling

Computational modeling of reaction mechanisms can elucidate the pathways of chemical transformations, including the structures of transition states and intermediates, and their corresponding energies. For this compound, this could involve studying its reactions with nucleophiles, a common reactivity pattern for isothiocyanates. acs.orgsrce.hr

For example, the reaction of isothiocyanates with amines to form thiourea (B124793) derivatives is a well-known transformation. nsf.gov DFT calculations can be used to model the reaction pathway, calculating the activation energies and reaction enthalpies. This would involve locating the transition state for the nucleophilic attack of the amine on the central carbon of the isothiocyanate group and any subsequent steps.

A study on the reaction of allyl isothiocyanate with amino acids demonstrated that the rates of addition and subsequent cleavage reactions are pH-dependent, highlighting the importance of the reaction environment. acs.org Theoretical modeling of such reactions for this compound would provide a detailed understanding of its reactivity profile and help in predicting the products of its reactions under various conditions.

Validation of Theoretical Models Against Experimental Data

The reliability of computational models is established by comparing the predicted data with experimental results. For this compound, this would involve comparing calculated properties with those obtained from spectroscopic and crystallographic techniques.

A key area for validation is the comparison of predicted vibrational spectra with experimental FT-IR and Raman spectra. As seen in studies of related compounds, there is often good agreement between the calculated and observed vibrational frequencies, which helps in the accurate assignment of spectral bands. elixirpublishers.com For instance, in a study of a thiazolidinone derivative synthesized from phenyl isothiocyanate and ethyl chloroacetate (B1199739), the calculated bond distances and angles from DFT were in good agreement with the experimental X-ray crystallographic data. ebi.ac.uk

Similarly, predicted NMR chemical shifts can be compared with experimental NMR data. Such comparisons have been shown to have high correlation coefficients for related heterocyclic compounds, confirming the accuracy of the computational models in predicting molecular structure.

Applications in Specialized Organic Synthesis and Advanced Materials Science

Utility as a Synthetic Building Block for Complex Organic Scaffolds

Ethyl isothiocyanato(phenyl)acetate serves as a key precursor for a variety of intricate organic molecules, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. These structural motifs are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

The dual electrophilic and nucleophilic nature of the isothiocyanate group, combined with the reactivity of the adjacent ester, allows for a diverse range of cyclization reactions.

Triazoles: The reaction of this compound with hydrazides is a common route to substituted triazoles. For instance, treatment with a hydrazide can lead to the formation of a thiosemicarbazide (B42300) intermediate, which upon cyclization under basic conditions, yields the corresponding triazole-3-thiol. mdpi.com The specific reaction with acetohydrazide derivatives can lead to the formation of 1,2,4-triazole (B32235) systems.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from this compound through reactions with α-halocarbonyl compounds. The sulfur atom of the isothiocyanate acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization. This approach is a variation of the well-established Hantzsch thiazole synthesis.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting this compound with acylhydrazides. sbq.org.br This reaction typically proceeds through the formation of a thiosemicarbazide intermediate which is then cyclized, often under acidic conditions. jocpr.comcore.ac.uknih.gov The choice of cyclizing agent, such as sulfuric acid, can influence the final product. jocpr.com

Quinazolinones: this compound is a valuable reagent in the synthesis of quinazolinone derivatives. nih.gov The reaction with anthranilic acid derivatives can lead to the formation of a thiourea (B124793) intermediate, which upon intramolecular cyclization, yields the quinazolinone ring system. nih.gov This method provides a straightforward entry to 2,3-disubstituted quinazolin-4(3H)-ones. eie.gr

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for such reactions. nih.govresearchgate.net

The isothiocyanate functionality readily participates in MCRs, often acting as a key component that introduces both a sulfur and a nitrogen atom into the final product. For example, it can be employed in Ugi-type reactions or other MCRs to generate highly functionalized and structurally diverse molecules in a single step. researchgate.net

Cascade reactions, which involve a series of intramolecular transformations, are also facilitated by the reactive nature of this compound. mdpi.com The initial reaction at one of the functional groups can trigger a subsequent cyclization or rearrangement, leading to the rapid construction of complex molecular architectures from simple starting materials.

Role as a Reagent in Catalysis and Chemical Transformations

Beyond its role as a building block, this compound and its derivatives have found applications in the field of catalysis, both in the development of organocatalysts and as ligands for transition metal complexes.

The isothiocyanate group can be readily converted into a thiourea moiety through reaction with an amine. Thioureas have emerged as powerful hydrogen-bond-donating organocatalysts for a variety of asymmetric transformations. maynoothuniversity.ienih.gov By incorporating the this compound framework into a chiral amine, novel bifunctional organocatalysts can be designed. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. For example, cinchona alkaloid-derived thioureas have been successfully employed in enantioselective aldol (B89426) and Michael addition reactions. nih.gov

The sulfur and nitrogen atoms in derivatives of this compound can act as effective donor atoms for transition metals. Thiourea and thiosemicarbazone ligands, readily prepared from isothiocyanates, form stable complexes with metals like palladium, copper, and nickel. eie.grresearchgate.netnih.gov These complexes have shown catalytic activity in a range of cross-coupling reactions, including the Suzuki-Miyaura reaction. eie.gr The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the this compound backbone, allowing for the optimization of the catalyst's performance.

Development of Advanced Polymerization Agents and Materials

The isothiocyanate group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of novel polymers. researchgate.net The reactivity of the N=C=S bond allows for its incorporation into polymer backbones through various polymerization techniques.

Furthermore, isothiocyanates can be used to modify the surface of materials or to create functional polymers. For instance, phenylethyl isothiocyanate has been encapsulated in chitosan (B1678972) microparticles, demonstrating the potential for creating delivery systems for bioactive compounds. plos.org While not a direct application of this compound, this highlights the utility of the isothiocyanate group in materials science. The ester functionality of this compound provides an additional handle for polymerization or for tethering the molecule to a polymer support.

Molecular Level Biological Interaction Mechanisms

Biophysical Characterization of Interactions with Cellular Components

The interaction of ITCs with cellular macromolecules is a key initiating event for their biological effects. These interactions primarily involve the formation of covalent bonds with proteins, which can alter their structure and function.

Isothiocyanates are known to form covalent adducts with proteins by reacting with nucleophilic amino acid residues. mdpi.com The primary targets are the thiol group of cysteine and the amino group of lysine (B10760008). mdpi.comresearchgate.net The reaction with cysteine residues results in the formation of dithiocarbamates, which can be reversible. researchgate.netnih.gov In contrast, the reaction with primary or secondary amine groups, such as the ε-amino group of lysine or N-terminal amino groups, forms a highly stable, irreversible thiourea (B124793) linkage. nih.govnsf.gov

While reactions with thiols are often kinetically favored, the stability of the resulting thiourea adducts means that lysine modification can be a significant and permanent outcome under physiological conditions. researchgate.netnih.gov Studies have demonstrated that various ITCs can bind to a range of intracellular proteins. For instance, PEITC has been shown to bind more extensively to intracellular proteins than sulforaphane (B1684495). foodandnutritionjournal.org One of the most well-characterized protein targets for ITCs is tubulin, where covalent binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov Mass spectrometry has confirmed that ITCs covalently modify cysteine residues on tubulin. nih.gov Other identified protein targets include Keap1, a key regulator of the antioxidant response, and proteins involved in the ubiquitin-proteasome system. nih.gov

The reactivity of the isothiocyanate group is the central determinant of protein binding. The electrophilic carbon of the R-N=C=S group is susceptible to attack by nucleophilic groups on amino acid side chains. foodandnutritionjournal.org Cysteine residues are particularly reactive due to the high nucleophilicity of the thiolate anion (Cys-S⁻). rsc.org The reaction rate is significantly influenced by pH, as a higher pH increases the concentration of the more reactive thiolate form. rsc.orgresearchgate.net

The selectivity between cysteine and lysine modification is also pH-dependent. The formation of dithiocarbamates with cysteine is favored at a pH range of 6-8. researchgate.netresearchgate.net Conversely, the formation of stable thioureas with lysine residues, which requires the amine group to be unprotonated, is optimal under more alkaline conditions, typically pH 9-11. researchgate.netresearchgate.netresearchgate.net However, reactions with lysine have been observed under neutral physiological conditions. researchgate.netnih.gov The local microenvironment of the amino acid residue within the protein's three-dimensional structure, including its accessibility and the pKa of its side chain, also plays a crucial role in determining whether a reaction will occur. nih.gov For example, the N-terminal proline residue of macrophage migration inhibitory factor (MIF), which has an unusually low pKa, is a known target for ITC binding. nih.gov

Mechanisms of Enzyme Activity Modulation

By binding to proteins, ITCs can directly modulate the activity of enzymes. This can occur through covalent modification of amino acids within the active site or at allosteric sites, leading to conformational changes that inhibit or, more rarely, activate the enzyme.

Isothiocyanates have been investigated as inhibitors of various enzymes. Phenyl isothiocyanate and its derivatives, for instance, have demonstrated inhibitory activity against cholinesterases. tandfonline.comresearchgate.net This class of compounds has shown potential in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels. tandfonline.comsci-hub.senih.gov

Urease, a nickel-containing enzyme crucial for the survival of certain pathogens like Helicobacter pylori, is another target. ITCs such as sulforaphane can inactivate urease by forming dithiocarbamates with the enzyme's cysteine thiols, providing direct spectroscopic evidence of covalent modification. nih.govnih.gov However, the potency of urease inactivation varies significantly among different ITCs, and this activity is not always linked to the compound's bactericidal effects. nih.govnih.gov Some ITCs, like benzoyl-ITC, are potent urease inactivators but not bactericidal. nih.gov

Furthermore, ITCs have been shown to affect receptor tyrosine kinases involved in cancer progression. For example, sulforaphane has been found to downregulate Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu) in bladder cancer cells. drcalapai.com

| Isothiocyanate Derivative | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | IC50 of 0.57 mM tandfonline.comsci-hub.senih.gov |

| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM tandfonline.comsci-hub.senih.gov |

| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM tandfonline.comresearchgate.netsci-hub.se |

| 3-Methoxyphenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM tandfonline.comresearchgate.netsci-hub.se |

| Sulforaphane | Urease (Helicobacter pylori) | Time- and concentration-dependent inactivation nih.govnih.gov |

Molecular docking studies provide computational insights into how ITCs and their derivatives may bind to the active or allosteric sites of target enzymes. frontiersin.org These simulations help predict binding affinities and identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the enzyme-ligand complex. researchgate.net For example, docking studies of certain ITC derivatives with COX enzymes revealed hydrogen bonding interactions with residues like Met522 in the COX-2 binding pocket. nih.gov In studies of novel heterocyclic compounds containing a thiocyanate (B1210189) moiety, molecular docking showed that the compounds fit well within the binding sites of enzymes like acetylcholinesterase and carbonic anhydrase. bohrium.comdntb.gov.ua Such in silico analyses are valuable for understanding structure-activity relationships and for the rational design of more potent and selective enzyme inhibitors. frontiersin.orgnih.gov

Molecular Impact on Cellular Signaling Pathways

The covalent modification of key regulatory proteins by ITCs can have profound effects on a multitude of cellular signaling pathways. These perturbations are central to the observed chemopreventive and therapeutic effects of this class of compounds. nih.govfrontiersin.org

One of the most significant pathways modulated by ITCs is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. amerigoscientific.comoregonstate.edu ITCs can covalently modify specific cysteine residues on Keap1, which disrupts Keap1-mediated degradation of the transcription factor Nrf2. nih.gov This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a wide array of cytoprotective genes, including those for phase II detoxification enzymes. amerigoscientific.comoregonstate.edu

ITCs also impact inflammatory signaling, primarily through the inhibition of the NF-κB pathway. nih.govoregonstate.edu This can occur through various mechanisms, including the inhibition of IκB degradation, which prevents NF-κB from entering the nucleus and activating pro-inflammatory genes. oregonstate.edu

Furthermore, ITCs influence signaling cascades that control cell proliferation, survival, and death, such as the mitogen-activated protein kinase (MAPK) and the PI3K/AKT pathways. amerigoscientific.comnih.gov By modulating these pathways, ITCs can halt the cell cycle and induce apoptosis in cancer cells. frontiersin.orgoregonstate.edunih.gov For example, treatment of cancer cells with PEITC or sulforaphane has been shown to increase the phosphorylation of kinases like ERK1/2 and JNK1/2, leading to the activation of pro-apoptotic transcription factors. nih.gov

Elucidation of Regulatory Effects on Key Signaling Cascades (e.g., Nrf2, NF-κB)

There is currently no published research that elucidates the regulatory effects of Ethyl isothiocyanato(phenyl)acetate on the Nrf2 or NF-κB signaling cascades. Scientific literature lacks any data to suggest whether this compound can modulate these critical pathways involved in cellular stress response and inflammation.

Table 1: Summary of Research Findings on the Effect of this compound on Nrf2 and NF-κB Signaling Pathways

| Signaling Pathway | Effect of this compound | Research Findings |

|---|---|---|

| Nrf2 | No data available | No studies have been published investigating the interaction between this compound and the Nrf2 pathway. |

| NF-κB | No data available | There is no available research on the impact of this compound on the NF-κB signaling cascade. |

This table is interactive. Currently, it reflects the lack of available data.

Mechanistic Probing of Cellular Target Engagement and Pathway Perturbation

Consistent with the lack of data on its effects on specific signaling cascades, there is no information available regarding the mechanistic probing of cellular target engagement for this compound. Studies identifying the direct molecular targets of this compound and the subsequent perturbation of cellular pathways have not been published in the scientific literature.

Table 2: Data on Cellular Target Engagement and Pathway Perturbation by this compound

| Cellular Target | Method of Probing | Observed Pathway Perturbation |

|---|---|---|

| No data available | Not applicable | No data available |

| No data available | Not applicable | No data available |

This table is interactive and currently indicates the absence of research in this area.

Q & A

Q. What are the common synthetic routes for Ethyl isothiocyanato(phenyl)acetate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A key approach involves introducing the isothiocyanate group to a phenylacetate backbone. For example, phenyl dithiocarbamate salts treated with oxidizing agents like TPATB (tetrapropylammonium tribromide) in biphasic systems (ethyl acetate/water) yield isothiocyanates . Optimization includes adjusting reaction time (15–30 minutes), temperature (0–25°C), and stoichiometric ratios (e.g., 1:2 substrate-to-TPATB). Monitoring via TLC and purification via silica gel chromatography (hexane/ethyl acetate eluent) ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the isothiocyanate (–NCS) and ester (–COOEt) groups.

- IR Spectroscopy : Peaks near 2100 cm (N=C=S stretch) and 1700 cm (ester C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. PubChem-derived computational data (e.g., InChI keys) supplement experimental results .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Isothiocyanates are toxic upon inhalation, ingestion, or skin contact. Key precautions include:

- Engineering Controls : Use fume hoods to limit airborne exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Provide eyewash stations and emergency showers. Avoid inducing vomiting if ingested; seek immediate medical aid .

- Waste Disposal : Follow hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound when using different catalysts?

Discrepancies in yields (e.g., 70–95%) may arise from catalyst choice (e.g., phosphorus pentoxide vs. TPATB) or solvent polarity. Systematic studies using design of experiments (DoE) can isolate variables. For example, TPATB in ethyl acetate/water systems enhances yield (80%) due to efficient sulfur precipitation and biphasic separation . Kinetic studies (e.g., in situ FTIR) can further elucidate reaction pathways and rate-limiting steps.

Q. What strategies are employed to analyze and mitigate by-product formation during synthesis?

Common by-products include thioureas (from NH side reactions) and oxidized sulfur species. Mitigation strategies:

- Chromatographic Monitoring : TLC or HPLC tracks by-product formation.

- Reagent Purity : Use anhydrous sodium bicarbonate to minimize hydrolysis.

- Workup Optimization : Ethyl acetate extraction followed by sodium sulfate drying reduces polar impurities . Advanced purification (e.g., preparative HPLC) may be required for high-purity batches.

Q. What are the potential biological targets and mechanisms of action of this compound based on structural analogs?

Structurally related compounds (e.g., ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate) exhibit antimicrobial and anticancer activities via enzyme inhibition (e.g., tyrosine kinases) or redox cycling . For this compound, computational docking (e.g., AutoDock Vina) can predict binding affinity to cysteine proteases or thioredoxin reductase. In vitro assays (e.g., MIC for bacteria, MTT for cytotoxicity) validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.